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Compound of Interest

Compound Name:
Cyclopropyl 3-methylphenyl

ketone

Cat. No.: B142154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for cyclopropyl(m-tolyl)methanone. Due to the limited availability of public, experimentally

verified spectra for this specific compound, this document focuses on predicted spectroscopic

values derived from analogous compounds and established principles. It also outlines detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, enabling researchers to characterize this molecule in a

laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR,

characteristic IR absorption bands, and the expected mass-to-charge ratio for the molecular ion

in mass spectrometry. These predictions are based on the analysis of structurally similar

compounds, including various cyclopropyl ketones and substituted benzophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Cyclopropyl(m-tolyl)methanone
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6' (Aromatic) 7.60 - 7.80 m -

H-4', H-5' (Aromatic) 7.30 - 7.50 m -

H-α (Cyclopropyl) 2.50 - 2.80 m -

CH₃ (Tolyl) 2.40 s -

H-β (Cyclopropyl) 1.00 - 1.30 m -

H-β' (Cyclopropyl) 0.80 - 1.10 m -

Table 2: Predicted ¹³C NMR Data for Cyclopropyl(m-tolyl)methanone

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Ketone) 198.0 - 202.0

C-1' (Aromatic) 137.0 - 139.0

C-3' (Aromatic) 138.0 - 140.0

C-2', C-6' (Aromatic) 128.0 - 131.0

C-4', C-5' (Aromatic) 128.0 - 134.0

C-α (Cyclopropyl) 16.0 - 20.0

CH₃ (Tolyl) 21.0 - 22.0

C-β (Cyclopropyl) 10.0 - 14.0

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Cyclopropyl(m-tolyl)methanone
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

C-H (Aromatic) 3100 - 3000 Aromatic C-H stretch

C-H (Cyclopropyl) 3100 - 3000 Cyclopropyl C-H stretch[1]

C-H (Aliphatic) 3000 - 2850 Methyl C-H stretch

C=O (Ketone) 1680 - 1660 Carbonyl stretch, conjugated

C=C (Aromatic) 1600 - 1450
Aromatic ring skeletal

vibrations

Cyclopropane Ring ~1020
Ring deformation ("breathing")

[1]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Cyclopropyl(m-tolyl)methanone

Parameter Predicted Value Description

Molecular Formula C₁₁H₁₂O -

Molecular Weight 160.21 g/mol -

[M]⁺ (Molecular Ion) 160 Expected molecular ion peak

[M-28]⁺ 132
Loss of ethylene from the

cyclopropyl ring

[M-41]⁺ 119 Loss of the cyclopropyl group

[M-57]⁺ 103
Loss of the

cyclopropylcarbonyl group

m/z 91 91
Tropylium ion (from the tolyl

group)

m/z 69 69 Cyclopropylcarbonyl cation
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Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data for

cyclopropyl(m-tolyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and

connectivity of the molecule.

Instrumentation:

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of purified cyclopropyl(m-tolyl)methanone in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent signal

(CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the

signals to the respective nuclei.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance

(ATR) accessory or KBr pellet press.

Sample Preparation (ATR Method):

Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Sample Preparation (KBr Pellet Method):

Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr)

powder in an agate mortar.

Grind the mixture to a fine, homogeneous powder.

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent

pellet.

Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups, such as

the C=O stretch, aromatic and aliphatic C-H stretches, and the cyclopropane ring vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

A mass spectrometer, commonly coupled with a Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a
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common ionization method for this type of molecule.

Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or

methanol) to a concentration of approximately 1 mg/mL.

If using GC-MS, ensure the compound is thermally stable and volatile enough.

GC-MS Parameters (Typical):

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Carrier Gas: Helium.

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

at 10-20 °C/min to a final temperature of 280-300 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained spectrum with spectral libraries for tentative identification, though a

library match for this specific compound may not be available.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationship between the molecular structure and its expected ¹H NMR signals.
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Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Cyclopropyl(m-tolyl)methanone Structure
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Caption: Correlation of the molecular structure with predicted ¹H NMR chemical shift regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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